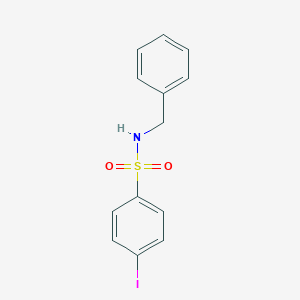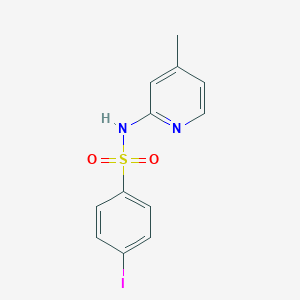![molecular formula C13H15N3O4 B273582 N-[2-(5-methoxy-6-nitro-1H-indol-3-yl)ethyl]acetamide CAS No. 313373-75-0](/img/structure/B273582.png)
N-[2-(5-methoxy-6-nitro-1H-indol-3-yl)ethyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(5-methoxy-6-nitro-1H-indol-3-yl)ethyl]acetamide, also known as MEIA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MEIA is a derivative of indole, a heterocyclic organic compound that is widely used in the pharmaceutical industry.
Mecanismo De Acción
The mechanism of action of N-[2-(5-methoxy-6-nitro-1H-indol-3-yl)ethyl]acetamide is not fully understood, but it is believed to act as an inhibitor of CK2 by binding to the ATP-binding site of the enzyme. CK2 is a serine/threonine kinase that is involved in various cellular processes, including cell proliferation and apoptosis. Inhibition of CK2 has been shown to induce apoptosis in cancer cells and to have neuroprotective effects in neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been shown to induce apoptosis and to inhibit cell proliferation. In animal models of neurodegenerative diseases, this compound has been shown to have neuroprotective effects and to improve cognitive function. This compound has also been shown to have anti-inflammatory effects and to modulate the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(5-methoxy-6-nitro-1H-indol-3-yl)ethyl]acetamide has several advantages for lab experiments, including its high purity, stability, and solubility in aqueous and organic solvents. However, this compound also has some limitations, including its high cost and the need for specialized equipment and expertise for its synthesis and handling.
Direcciones Futuras
N-[2-(5-methoxy-6-nitro-1H-indol-3-yl)ethyl]acetamide has shown promising results in various fields of research, and there are several future directions that can be explored. One potential direction is the development of this compound-based drugs for the treatment of cancer and neurodegenerative diseases. Another direction is the exploration of the structure-activity relationship of this compound and its derivatives to optimize its pharmacokinetic properties. Additionally, this compound can be used as a tool for the study of CK2 and its role in various cellular processes.
Métodos De Síntesis
N-[2-(5-methoxy-6-nitro-1H-indol-3-yl)ethyl]acetamide can be synthesized through a multi-step process that involves the reaction of 5-methoxy-6-nitroindole with ethyl chloroacetate, followed by reduction and acetylation. The synthesis method has been optimized to produce high yields of this compound with high purity.
Aplicaciones Científicas De Investigación
N-[2-(5-methoxy-6-nitro-1H-indol-3-yl)ethyl]acetamide has been studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has shown promising results as an inhibitor of the protein kinase CK2, which is overexpressed in many types of cancer. This compound has also been studied for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound has been used as a scaffold for the development of new drugs with improved pharmacokinetic properties.
Propiedades
Número CAS |
313373-75-0 |
|---|---|
Fórmula molecular |
C13H15N3O4 |
Peso molecular |
277.28 g/mol |
Nombre IUPAC |
N-[2-(5-methoxy-6-nitro-1H-indol-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C13H15N3O4/c1-8(17)14-4-3-9-7-15-11-6-12(16(18)19)13(20-2)5-10(9)11/h5-7,15H,3-4H2,1-2H3,(H,14,17) |
Clave InChI |
BCLGLBCJLIBAHF-UHFFFAOYSA-N |
SMILES |
CC(=O)NCCC1=CNC2=CC(=C(C=C21)OC)[N+](=O)[O-] |
SMILES canónico |
CC(=O)NCCC1=CNC2=CC(=C(C=C21)OC)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![{2-[3-(Ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-6-methoxyphenoxy}acetic acid](/img/structure/B273506.png)







![3,6-Dibromoimidazo[1,2-a]pyrazin-8-amine](/img/structure/B273540.png)
![Ethyl 6-bromo-8-(sec-butylamino)imidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B273541.png)
![2-Methyl-3-nitro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B273544.png)
![1-[(2,4-Dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B273548.png)